PFM01

Overview

Description

PFM01 is a small-molecule inhibitor that selectively targets the endonuclease activity of MRE11, a critical nuclease within the MRE11-RAD50-NBN (MRN) complex involved in DNA double-strand break (DSB) repair. By inhibiting MRE11's endonuclease function, this compound disrupts early steps in homologous recombination (HR), particularly the resection of DNA ends required for HR initiation . This specificity distinguishes this compound from exonuclease inhibitors like Mirin (PFM39), which block MRE11's exonuclease activity. This compound has been instrumental in elucidating the temporal and mechanistic roles of MRE11 in DSB repair pathways, including its impact on BRCA1 recruitment and cross-talk with non-homologous end joining (NHEJ) .

Preparation Methods

PFM01 is synthesized through a series of chemical reactions starting from Mirin. The synthetic route involves N-alkylation of Mirin to produce this compound. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the compound being soluble in these solvents at specific concentrations . Industrial production methods follow similar synthetic routes but are scaled up to meet the demand for research purposes.

Chemical Reactions Analysis

PFM01 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include DMSO and ethanol, and the major products formed depend on the specific reaction conditions .

Scientific Research Applications

PFM01 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of DNA repair mechanisms. This compound inhibits MRE11 endonuclease, which plays a crucial role in the repair of double-strand breaks in DNA. This makes it a valuable tool for studying the pathways of nonhomologous end-joining and homologous recombination .

In biology and medicine, this compound is used to understand the molecular mechanisms underlying DNA repair defects, which are often associated with cancer and other genetic disorders. By inhibiting MRE11, researchers can study the effects of impaired DNA repair and develop potential therapeutic strategies .

Mechanism of Action

PFM01 exerts its effects by selectively inhibiting the endonuclease activity of MRE11. This inhibition disrupts the double-strand break repair process, specifically affecting the choice between nonhomologous end-joining and homologous recombination. This compound targets MRE11 at a site near the dimer interface, distinct from that occupied by Mirin and PFM39, allowing for selective inhibition of endonuclease activity without affecting exonuclease activity .

Comparison with Similar Compounds

PFM01 vs. PFM03

- Mechanistic Similarities : Both this compound and PFM03 are endonuclease inhibitors, but PFM03 exhibits stronger inhibition (98% reduction in endonuclease activity vs. 60% for this compound) .

- Functional Differences : PFM03’s superior inhibition correlates with enhanced retention of TOP2-DNA covalent complexes (TOP2cc) when combined with etoposide, suggesting a more potent disruption of MRE11-mediated repair .

- Structural Variation : PFM03 contains a modified heterocyclic core compared to this compound, which may enhance its binding affinity to MRE11 .

This compound vs. Mirin (PFM39)

- Target Specificity : Mirin inhibits MRE11 exonuclease activity, whereas this compound targets endonuclease activity. This distinction leads to divergent repair outcomes:

- Therapeutic Implications : Mirin-treated cells show partial HR functionality, while this compound induces synthetic lethality in BRCA-deficient cancers by fully disabling HR .

This compound vs. RAD51 Inhibitors (e.g., B02, RI-1)

- Pathway Interference : RAD51 inhibitors (e.g., B02) directly disrupt RAD51 filament formation, whereas this compound acts upstream by preventing MRE11-mediated resection necessary for RAD51 loading .

- Synergy with PARP Inhibitors : Both compound classes synergize with PARP inhibitors, but this compound’s upstream action broadens its applicability to cancers with intact RAD51 expression .

Key Research Findings and Data Tables

Table 1: Inhibitory Profiles of MRE11-Targeting Compounds

Table 2: Impact on DNA Repair Pathways

| Compound | HDR Efficiency* | NHEJ Activation | BRCA1 Recruitment | Clinical Relevance |

|---|---|---|---|---|

| This compound | ↓↓ (15% baseline) | ↑↑ | Absent | BRCA-mutant cancers |

| PFM03 | ↓↓↓ (5% baseline) | ↑↑↑ | Absent | TOP2 poison combos |

| Mirin | ↓ (40% baseline) | ↑ | Partial (early phase) | HR-proficient contexts |

*HDR efficiency measured in cold-shock assays .

Mechanistic and Therapeutic Insights

- Resection Dynamics : this compound-treated cells accumulate MRE11 at DSB sites for up to 4 hours, but without endonuclease activity, resection stalls, preventing RAD51 filament formation .

- NHEJ Rescue : this compound’s blockade of HR increases Ku protein recruitment, highlighting NHEJ’s role as a backup pathway .

Biological Activity

PFM01 is a potent inhibitor of the MRE11 endonuclease, which plays a crucial role in DNA double-strand break (DSB) repair pathways. This compound has been studied extensively for its biological activity, particularly in enhancing non-homologous end joining (NHEJ) while reducing homologous recombination. The following sections detail the biological activity of this compound, including its mechanisms, research findings, and case studies.

This compound specifically inhibits the endonuclease activity of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex involved in DSB repair. The inhibition of this enzyme prevents the resection of DSBs, thereby promoting NHEJ over homologous recombination. This shift in repair pathway preference is significant for cellular responses to DNA damage and has implications for cancer therapy and genetic stability.

Key Findings on Mechanism

- Inhibition of Endonuclease Activity : this compound effectively blocks the endonuclease function of MRE11, as demonstrated in various assays that measure nuclease activity. This inhibition is crucial for preventing excessive resection at DSBs, which could lead to genomic instability .

- Enhancement of NHEJ : By preventing DSB resection, this compound enhances NHEJ, a repair mechanism that does not require extensive homology and is often utilized in non-dividing cells or in response to rapid DNA damage .

Experimental Studies

Several studies have explored the effects of this compound on cellular responses to DNA damage:

- Cellular Assays : In mammalian cell lines treated with ionizing radiation, the addition of this compound resulted in a significant reduction in RAD51 foci formation, indicating impaired homologous recombination due to inhibited resection .

- Nuclease Activity Analysis : Nuclease assays confirmed that this compound specifically inhibits MRE11's endonuclease activity without significantly impacting its exonuclease function. This selective inhibition is critical for understanding its potential therapeutic applications .

- Impact on Senescence : In studies involving oncogene-induced senescence (OIS), treatment with this compound restored cell proliferation rates comparable to controls, suggesting that both endonuclease and exonuclease activities contribute to OIS mechanisms .

Data Table: Summary of Biological Activities

Case Study 1: Impact on Cancer Therapy

A study investigated the use of this compound in combination with radiotherapy in cancer cell lines. The results indicated that cells treated with this compound exhibited enhanced sensitivity to radiation due to impaired DSB repair capabilities. This suggests that this compound may be beneficial as an adjunct therapy to increase the efficacy of radiotherapy.

Case Study 2: Genetic Stability in Model Organisms

In model organisms, this compound was shown to affect genetic stability by altering DNA repair pathways. The inhibition of MRE11's endonuclease activity led to increased mutation rates under conditions of stress, highlighting the compound's potential impact on genome integrity.

Properties

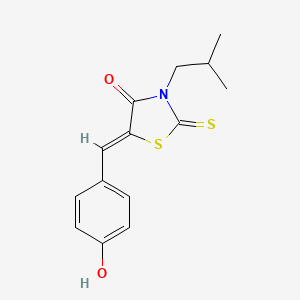

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPURHDUTZUYAFI-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.